Cabraleahydroxylactone acetate

Liver X Receptor Anti‑inflammatory HepG2

Cabraleahydroxylactone acetate (CAS 35833-70-6), also known as Cabralea-hydroxylactone-3α-acetate, is a tetracyclic dammarane-type triterpenoid. It is a natural product derivative that can be isolated from the herbs of Aglaia lawii and Aglaia abbreviata.

Molecular Formula C29H46O4
Molecular Weight 458.7 g/mol
CAS No. 35833-70-6
Cat. No. B602817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabraleahydroxylactone acetate
CAS35833-70-6
Molecular FormulaC29H46O4
Molecular Weight458.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H46O4/c1-18(30)32-23-12-14-26(4)21(25(23,2)3)11-16-28(6)22(26)9-8-19-20(10-15-27(19,28)5)29(7)17-13-24(31)33-29/h19-23H,8-17H2,1-7H3/t19-,20+,21+,22-,23-,26+,27-,28-,29+/m1/s1
InChIKeyCKGAIIJMVWESST-LKJFLBAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Cabraleahydroxylactone Acetate (CAS 35833-70-6) – Compound Class, Characteristics, and Procurement Specifications for Research Use


Cabraleahydroxylactone acetate (CAS 35833-70-6), also known as Cabralea-hydroxylactone-3α-acetate, is a tetracyclic dammarane-type triterpenoid [1]. It is a natural product derivative that can be isolated from the herbs of Aglaia lawii and Aglaia abbreviata . The compound features a 3α-acetoxy group on the triterpene backbone and a γ-lactone ring system, contributing to its distinct lipophilicity (LogP 7.72) and structural rigidity . As a research-use-only compound, it is primarily employed in studies investigating anti-inflammatory mechanisms (LXR modulation) and cytotoxic activities in cancer models [2].

Dammarane triterpenoid with 3α-acetoxy substitution
LXR pathway modulation context (HepG2 model)
Melanoma cell-line cytotoxicity screening
Synthetic accessibility for reproducible supply

Why Generic Triterpenoid Substitution Fails: Distinct LXR Modulation and Cytotoxic Profiles of Cabraleahydroxylactone Acetate


Substituting Cabraleahydroxylactone acetate with a generic dammarane triterpenoid or even its closely related non‑acetylated analog, cabraleahydroxylactone, introduces measurable shifts in biological potency and target selectivity. The presence of the 3α-acetate ester confers differential activity against Liver X Receptor (LXR) activation in HepG2 cells (IC₅₀ 24.32 μM vs. 20.29 μM for the non‑acetylated form) and influences cytotoxic activity against B16-F10 melanoma cells (IC₅₀ 7.85 μg/mL) [1]. These quantitative differences, detailed below, demonstrate that procurement decisions must be driven by specific assay requirements rather than broad class‑level assumptions.

LXR modulation potency Acetate group may alter LXR activation potency; assay response context can shift relative to non-acetylated analog.
Cytotoxicity profile Measurable melanoma cytotoxicity is not documented for the non-acetylated form; profile may not transfer.
Antimicrobial/antiviral activity Class-level inference only; direct MIC/IC₅₀ data for acetate derivative are lacking; requires experimental verification.

Cabraleahydroxylactone Acetate: Quantitative Evidence of Differential Bioactivity for Informed Procurement


LXR Anti‑Inflammatory Activity: Cabraleahydroxylactone Acetate vs. Non‑Acetylated Analog

In a direct head‑to‑head comparison using the same HepG2 cell‑based LXR activation assay, cabraleahydroxylactone 3‑acetate (the target compound) exhibited an IC₅₀ of 24.32 ± 2.99 μM, while its non‑acetylated analog, cabraleahydroxylactone, demonstrated an IC₅₀ of 20.29 ± 3.69 μM [1]. The assay was performed using a luciferase reporter system in HepG2 cells transfected with LXRα/β expression plasmids [1].

LXR modulation (HepG2)
Head-to-head
Target: IC₅₀ 24.32 μM (acetate)
Comparator: 20.29 μM (non-acetylated)
~1.2‑fold difference
Supports LXR modulation assay context and acetate group SAR interrogation.
Luciferase reporter assay; 24‑h treatment.
Liver X Receptor Anti‑inflammatory HepG2 Triterpenoid

Cytotoxic Activity Against B16-F10 Melanoma: Quantitative Comparison with Available Data

Cabraleahydroxylactone acetate has demonstrated cytotoxic activity against B16-F10 murine melanoma cells with a reported IC₅₀ of approximately 7.85 μg/mL . While a direct head‑to‑head comparison for this specific cell line is not available for the non‑acetylated analog, cross‑study comparable data indicate that the non‑acetylated cabraleahydroxylactone exhibits weak cytotoxicity against breast cancer (BC) cell lines, with no quantifiable IC₅₀ reported in the same source [1]. This suggests a differential cytotoxicity profile conferred by the acetate moiety.

B16-F10 cytotoxicity
Cross‑study comparable
Target: IC₅₀ 7.85 μg/mL (B16-F10)
Comparator: weak qualitative cytotoxicity (breast cancer line)
Supports melanoma cytotoxicity endpoint review; profile may not be replicated in other models.
MTT or similar assay; exact protocol not fully described.
Cytotoxicity Melanoma B16-F10 Cancer

Antimycobacterial Activity: Cabraleahydroxylactone Acetate vs. Cabraleahydroxylactone

While antimycobacterial activity is primarily attributed to the dammarane scaffold, direct quantitative data for the acetate derivative against M. tuberculosis H37Ra are sparse. The non‑acetylated cabraleahydroxylactone displays an MIC range of 25–50 μg/mL against M. tuberculosis H37Ra [1]. Class‑level inference suggests that the acetate derivative may retain antimycobacterial potential, but without direct comparative MIC values, its activity relative to the non‑acetylated form remains unquantified.

Antimycobacterial activity
Class‑level inference
Acetate derivative: no direct MIC
Comparator (non‑acetylated): MIC 25–50 μg/mL (M. tuberculosis H37Ra)
Antimycobacterial screening context requires direct verification.
Broth microdilution assay data needed.
Antimycobacterial Mycobacterium tuberculosis Tuberculosis

Antiviral Activity (HSV‑1): Comparative Potency of Cabraleahydroxylactone Acetate vs. Acyclovir

The non‑acetylated cabraleahydroxylactone has demonstrated antiviral activity against herpes simplex virus type‑1 (HSV‑1) with an IC₅₀ of 3.20 μg/mL, compared to acyclovir's IC₅₀ of 1.90 μg/mL in the same assay [1]. While direct data for the acetate derivative are not available, this class‑level evidence indicates that the dammarane core possesses anti‑HSV‑1 activity. The acetate modification may alter antiviral potency, but no quantitative comparison exists to guide selection.

Anti‑HSV‑1 activity
Class‑level inference
Acetate derivative: no data
Comparator (non‑acetylated): IC₅₀ 3.20 μg/mL; Acyclovir: 1.90 μg/mL
Antiviral screening context may support SAR studies; potency unknown.
Plaque reduction assay; data gap for acetate.
Antiviral Herpes Simplex Virus HSV‑1 Natural Product

Physicochemical Differentiation: LogP and Predicted Pharmacokinetic Behavior

The calculated LogP of cabraleahydroxylactone acetate is 7.72, indicating high lipophilicity that influences membrane permeability and distribution . In contrast, the non‑acetylated cabraleahydroxylactone (MW 416.64) has a lower predicted LogP due to the absence of the acetate group (exact value not reported, but expected to be ~1–2 log units lower). The acetate derivative's higher LogP suggests enhanced cell penetration in certain assays, a factor that may contribute to its observed cytotoxic activity in B16-F10 cells.

Lipophilicity (LogP)
Class‑level inference
Target LogP: 7.72
Comparator predicted ~5–6 (inferred)
High lipophilicity may influence membrane permeability and cellular uptake in assays.
ACD/Labs Percepta prediction; experimental LogP may differ.
LogP Lipophilicity ADME Physicochemical

Synthetic Accessibility and Purity Considerations for Procurement

Cabraleahydroxylactone acetate is commercially available at ≥98% purity (HPLC) from multiple vendors [1]. In contrast, the non‑acetylated cabraleahydroxylactone is often obtained from natural sources in limited quantities, and synthetic routes are less developed [2]. The acetate derivative benefits from established acetylation protocols starting from cabraleahydroxylactone, providing a reliable supply chain for reproducible research. Direct purity comparisons show that both compounds can achieve ≥98% purity, but the acetate form offers greater batch‑to‑batch consistency due to synthetic control.

Commercial purity
Supporting evidence
Target: ≥98% HPLC
Comparator: ≥98% but less consistent supply
Synthetic accessibility supports reproducible procurement and long‑term studies.
Multiple vendors; batch consistency should be verified.
Synthesis Purity Analytical Quality Control

Recommended Research Applications for Cabraleahydroxylactone Acetate Based on Quantified Differential Evidence


LXR‑Mediated Anti‑Inflammatory Pathway Studies

Cabraleahydroxylactone acetate is a suitable tool compound for investigating LXR‑dependent anti‑inflammatory mechanisms in HepG2 hepatocyte models. Its IC₅₀ of 24.32 μM provides a measurable, moderate‑potency starting point for dose‑response experiments, and the ~1.2‑fold shift in potency relative to the non‑acetylated analog enables precise SAR interrogation of the acetate group's role in LXR modulation [1].

Melanoma Cytotoxicity Screening and Lead Optimization

With a reported IC₅₀ of 7.85 μg/mL against B16-F10 murine melanoma cells, cabraleahydroxylactone acetate is appropriate for preliminary cytotoxicity screens in melanoma models [1]. The compound's high LogP (7.72) suggests favorable membrane permeability, making it a candidate for further structural optimization in cancer drug discovery programs targeting this cell line.

Triterpenoid Structure–Activity Relationship (SAR) Studies

The acetate derivative serves as a key comparator in SAR panels of dammarane triterpenoids. Its well‑characterized LXR inhibition, cytotoxicity, and physicochemical properties (LogP, stereochemistry) allow researchers to dissect the contribution of the 3α‑acetate group to biological activity and ADME profiles relative to non‑acetylated, epimeric, or lactone‑modified analogs [1].

Reliable Procurement for Reproducible In Vitro Pharmacology

For laboratories requiring consistent, high‑purity material over extended periods, cabraleahydroxylactone acetate (≥98% purity) offers a commercially stable supply chain supported by multiple vendors. Its synthetic accessibility contrasts with the sporadic natural availability of the non‑acetylated analog, reducing experimental variability due to lot‑to‑lot differences .

Application
Selection Property
Validation Focus
LXR pathway modulation studies
LXR modulator with defined acetate contribution
LXR luciferase reporter assay endpoint context
Melanoma cytotoxicity screening
Measurable cytotoxicity against B16-F10 (reported IC₅₀ context)
Cell viability assay endpoint review
Triterpenoid SAR studies
Dammarane scaffold with acetate modification and characterized profiles
Structure–activity relationship for acetate group and lipophilicity effects
Reproducible in vitro pharmacology
Synthetic compound with consistent purity specification
Lot‑to‑lot consistency and supply reliability
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